

High-Resolution Mass Spectrometry Profiling of 3-(Dimethoxyphosphoryl)propanoic Acid

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Compound of Interest

Compound Name:	3-(Dimethoxyphosphoryl)propanoic acid
CAS No.:	30337-09-8
Cat. No.:	B1597173

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A Comparative Fragmentation & Performance Guide Executive Summary

3-(Dimethoxyphosphoryl)propanoic acid (DMPPA) is a critical organophosphorus intermediate, frequently utilized as a hapten mimic in antibody generation or as a stable isostere for phosphate metabolites. Its amphiphilic nature—containing a polar free carboxylic acid and a lipophilic dimethyl phosphonate ester—presents unique challenges in mass spectrometry (MS).

This guide provides a technical comparison of DMPPA fragmentation behaviors against its primary metabolic alternative: the hydrolyzed free phosphonic acid. We analyze ionization efficiency, characteristic neutral losses, and provide a validated LC-MS/MS protocol to ensure precise identification in complex matrices.

Part 1: Structural Analysis & Theoretical Fragmentation

Molecule: **3-(Dimethoxyphosphoryl)propanoic acid** Formula:

Exact Mass: 196.0344 Da

The molecule consists of two distinct ionizable domains:

- The Dimethyl Phosphonate Head:
 - . This moiety is prone to neutral losses of methanol () and formaldehyde () in positive mode.
- The Carboxylic Acid Tail:
 - . This site drives ionization in negative electrospray ionization (ESI-) and is susceptible to decarboxylation ().

Predicted Ionization States

Ionization Mode	Precursor Ion	m/z (Theoretical)	Primary Utility
ESI (+)		197.042	Structural elucidation via sequential neutral losses.
ESI (-)		195.027	High-sensitivity quantification; screening for acidic impurities.
EI (70 eV)		196.03	Fingerprinting; detection of the characteristic 109 phosphonate ion.

Part 2: Comparative Performance (DMPPA vs. Hydrolyzed Analog)

In drug development, a common critical quality attribute (CQA) is distinguishing the intact diester (DMPPA) from its hydrolyzed degradation product, 3-Phosphonopropanoic acid (3-PPA).

The table below contrasts the MS performance of DMPPA against 3-PPA, demonstrating why specific fragmentation channels must be monitored to avoid false positives.

Feature	DMPPA (Target)	3-PPA (Alternative/Degradation)	Differentiation Strategy
Precursor ()	197.0 () / 195.0 ()	169.0 () / 167.0 ()	Mass Shift: The 28 Da shift indicates loss of two methyl groups ().
Dominant Neutral Loss	Methanol (32 Da) Unique to the methyl ester.	Water (18 Da) Characteristic of free acids.	Monitor transitions: (DMPPA) vs. (3-PPA).
Phosphorus Reporter	109	81	The 109 fragment is the "fingerprint" of the intact dimethyl ester.
ESI Sensitivity	Moderate (Amphiphilic)	High (Highly Polar)	3-PPA ionizes stronger in ESI(-); DMPPA requires higher organic content in mobile phase.

Part 3: Mechanistic Deep Dive & Pathways

1. ESI Positive Mode: The "Stripping" Mechanism

In ESI(+), the proton localizes on the phosphoryl oxygen (

).

The fragmentation is driven by the stepwise ejection of the methoxy groups.

- Step 1: Protonation yields

.

- Step 2: Nucleophilic attack by the phosphoryl oxygen on the methyl group leads to the neutral loss of Methanol (32 Da), yielding the mono-ester cation at

.

- Step 3: A secondary loss of Methanol or Water occurs, generating the core phosphorus-carbon backbone ions (

or

).

2. ESI Negative Mode: Carboxylate-Driven

In ESI(-), the charge resides on the carboxylate.

- Primary Pathway: Decarboxylation (

, 44 Da) is common, transitioning

.

- Secondary Pathway: Formation of the characteristic phosphonate anion

(

).

Visualization: Fragmentation Pathway (ESI+)

The following diagram illustrates the sequential breakdown of DMPPA in positive ion mode.

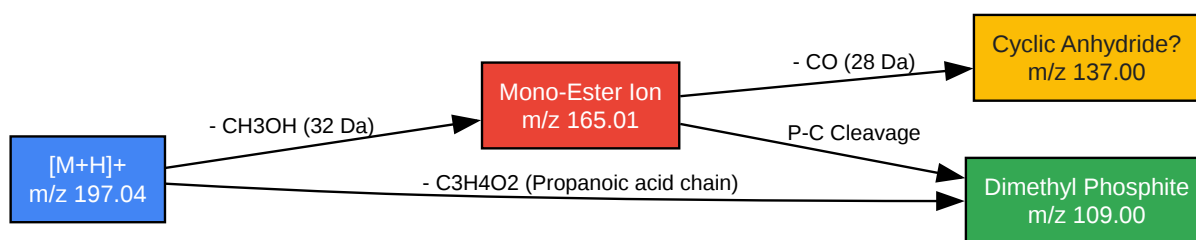


Figure 1: ESI(+) Fragmentation Pathway of 3-(Dimethoxyphosphoryl)propanoic acid

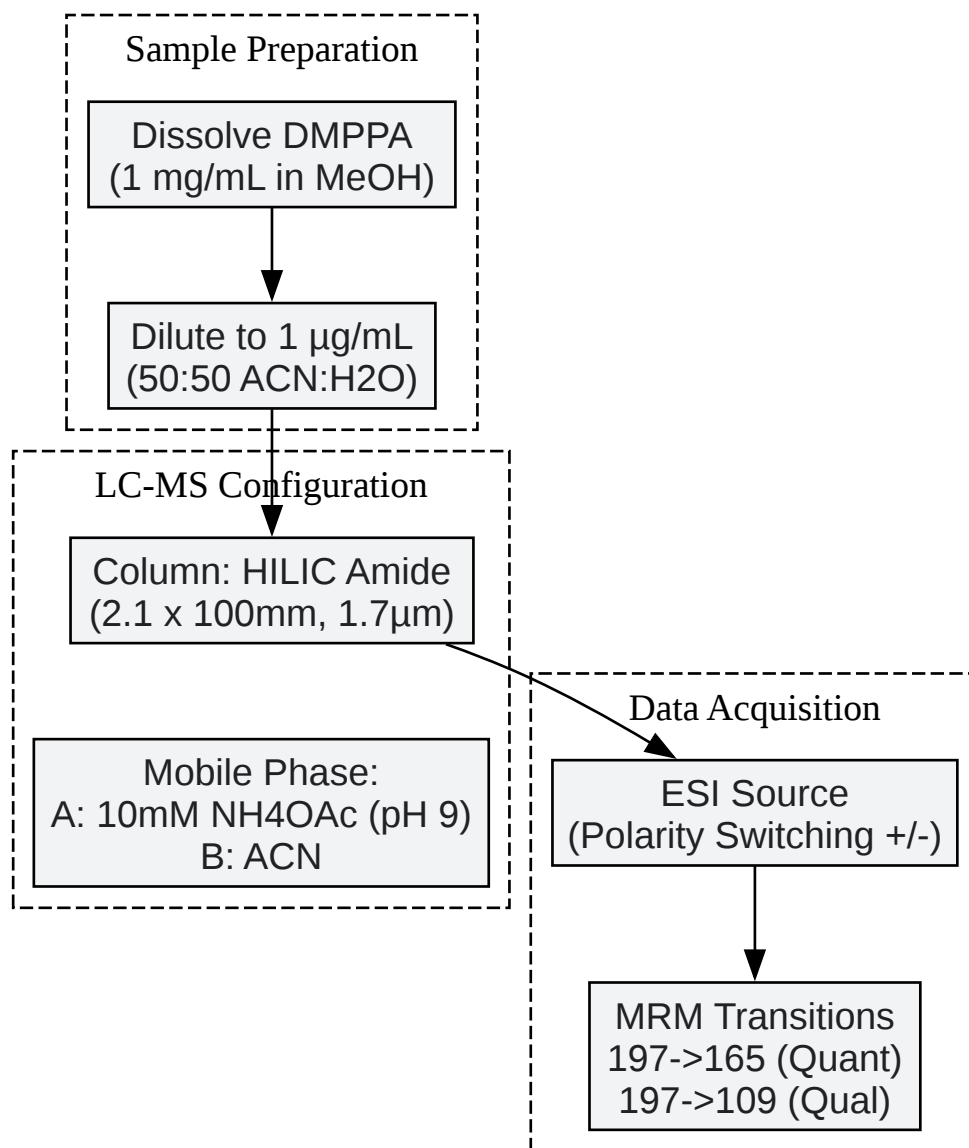
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Caption: Stepwise fragmentation showing the characteristic loss of methanol (32 Da) and the generation of the phosphorus-specific reporter ion at m/z 109.

Part 4: Validated Experimental Protocol

To ensure reproducibility, the following protocol utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) approach. DMPPA is too polar for standard C18 retention without ion-pairing reagents, which suppress MS signal.

Workflow Diagram



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Caption: Optimized HILIC-MS/MS workflow for polar phosphonate analysis.

Detailed Methodology

1. Sample Preparation:

- Stock: Prepare 1 mg/mL DMPPA in pure Methanol. (Note: Avoid water in stock to prevent long-term hydrolysis).

- Working Standard: Dilute to 100 ng/mL in Acetonitrile/Water (90:10 v/v). High organic content is required for HILIC injection solvent matching.

2. Chromatographic Conditions:

- Column: Waters BEH Amide or equivalent HILIC column (2.1 x 100 mm).
- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with). Rationale: High pH ensures the carboxylic acid is deprotonated, improving HILIC retention.
- Mobile Phase B: Acetonitrile (100%).
- Gradient:
 - 0-1 min: 90% B (Isocratic hold)
 - 1-5 min: 90%
50% B
 - 5-7 min: 50% B (Wash)
 - 7.1 min: 90% B (Re-equilibration)

3. Mass Spectrometry Parameters (Source: ESI):

- Gas Temp: 325°C
- Sheath Gas Flow: 10 L/min
- Capillary Voltage: 3500 V
- Fragmentor Voltage: 110 V (Optimized for transmission of 197).
- Collision Energy (CID):
 - Transition 197

165: 10 eV (Soft cleavage of methanol).

- Transition 197

109: 25 eV (Hard cleavage to generate phosphite core).

4. System Suitability Criteria:

- Retention Time: DMPPA must elute $> 2.5 \times$ (void volume) to avoid salt suppression.
- Peak Asymmetry: 0.9 – 1.2.
- Signal-to-Noise: $> 50:1$ for the 100 ng/mL standard.

References

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